Rivastigmine carbamate impurity

Description

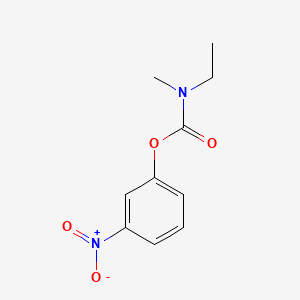

Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl) N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFECCKHSYUWCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346242-31-6 | |

| Record name | 3-Nitrophenyl ethyl(methyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROPHENYL ETHYL(METHYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EM63X2EYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Nitrophenyl Ethyl Methyl Carbamate and Analogous Compounds

Established Synthetic Routes to Aryl Carbamates

The formation of the carbamate (B1207046) linkage, >N−C(=O)−O−, can be achieved through numerous chemical pathways. wikipedia.org Methodologies have historically relied on highly reactive and toxic reagents, but significant progress has been made in developing safer and more versatile alternatives.

The classical and most traditional method for synthesizing carbamates involves the use of phosgene (COCl₂) or its derivatives. nih.govresearchgate.net This approach typically follows one of two main pathways:

Reaction of an alcohol with phosgene to form a highly reactive chloroformate intermediate. This chloroformate is then reacted with a primary or secondary amine to yield the desired carbamate. For the target molecule, this would involve reacting 3-nitrophenol (B1666305) with phosgene to generate 3-nitrophenyl chloroformate, which would subsequently be treated with N-ethylmethylamine.

Reaction of an amine with phosgene to produce an isocyanate intermediate. The isocyanate is then trapped by an alcohol to form the carbamate. nih.gov

While effective, the extreme toxicity of gaseous phosgene has driven the adoption of safer, solid, or liquid alternatives. nih.gov Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a solid crystalline compound that serves as a phosgene substitute, generating phosgene in situ, which makes it easier and safer to handle on a laboratory scale. nih.govacs.org Alkyl chloroformates are also frequently used reagents, though their application can be hampered by the need for long reaction times and a large excess of base to achieve acceptable yields. acs.org

A common one-pot procedure involves the in-situ formation of N-substituted carbamoyl (B1232498) chlorides, which can then be reacted with phenols to produce O-aryl carbamates, avoiding the direct handling of sensitive reagents. organic-chemistry.org

Growing concerns over the hazards associated with phosgene and its derivatives have spurred the development of numerous phosgene-free synthetic routes. These modern approaches prioritize safety, environmental sustainability, and efficiency.

Carbon dioxide (CO₂) has emerged as an attractive C1 feedstock for carbamate synthesis due to its non-toxic, non-flammable, and renewable nature. nih.govresearchgate.net The fundamental reaction involves the nucleophilic attack of an amine on CO₂ to form a carbamic acid or a carbamate salt intermediate. uantwerpen.beresearchgate.net This intermediate is then typically reacted with an electrophile, such as an alkyl halide, to yield the final carbamate. researchgate.net

A three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate represents an efficient method that proceeds under mild conditions. organic-chemistry.orggoogle.com Continuous flow methodologies have been developed that significantly reduce the reaction times typically required for CO₂-based syntheses by allowing for precise gas introduction. acs.orgnih.gov These methods often employ a strong, non-nucleophilic organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction. acs.orgnih.gov

Other approaches involve the reaction of amines and CO₂ with alcohols. However, this transformation often requires the removal of water, which can be achieved using dehydrating agents or specialized catalytic systems under high-pressure conditions. nih.gov

| Method | Reactants | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Three-Component Coupling | Amine, CO₂, Alkyl Halide | Cesium Carbonate, TBAI | Mild conditions, avoids overalkylation | organic-chemistry.org |

| Continuous Flow Synthesis | Amine, CO₂, Alkyl Halide | DBU, Acetonitrile (B52724) | Fast reaction times (e.g., 50 min), no catalyst needed | acs.orgnih.gov |

| Supercritical CO₂ | Amine, Alkyl Halide | Tetrabutylammonium bromide | CO₂ acts as both reactant and solvent | nih.gov |

| Dehydrative Urethane Formation | Amine, CO₂, Alcohol | Ni(OAc)₂ with bidentate ligands, high pressure | Completely halogen-free route | acs.orgnih.gov |

A variety of organic carbonates have been developed as benign and cost-effective alternatives to phosgene-based reagents. acs.orgnih.gov These "activated carbonates" serve as efficient alkoxycarbonylating agents.

One widely used strategy involves mixed carbonates derived from p-nitrophenol. acs.orgnih.gov For instance, p-nitrophenyl chloroformate can be reacted with an alcohol to form an activated p-nitrophenyl carbonate. This stable intermediate then readily reacts with an amine to furnish the desired carbamate with the release of p-nitrophenol. acs.orgnih.gov Similarly, bis(4-nitrophenyl)carbonate can be used in a one-pot, two-step reaction where it first reacts with a phenol (B47542) and then with an amine to yield the final product. google.com

Dialkyl dicarbonates, most notably di-tert-butyl dicarbonate (Boc anhydride), are extensively used, particularly for creating the hindered O-tert-butyl-carbamates which are common protecting groups. nih.gov However, the synthesis of more complex dialkyl dicarbonates can be challenging. nih.gov A newer method utilizes stable and easily prepared alkyl aryl carbonates, which react with arylamines in the presence of a strong base to form hindered arylcarbamates without the need for catalysts. nih.gov

Other notable chloroformate alternatives include:

1,1'-Carbonyldiimidazole (CDI): Reacts with alcohols and amines under very mild conditions. researchgate.net

Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate: A carbonyl source for the convenient synthesis of carbamates from amines. organic-chemistry.org

| Reagent Type | Example | Typical Reaction | Reference |

|---|---|---|---|

| Mixed Aryl Carbonate | p-Nitrophenyl-based carbonates | Sequential reaction with alcohol/phenol then amine | acs.orgnih.govgoogle.com |

| Dialkyl Dicarbonate | Di-tert-butyl dicarbonate (Boc)₂O | Direct reaction with amines, often with a base like DMAP | nih.gov |

| Alkyl Aryl Carbonate | Aryl tert-alkyl carbonates | Reaction with arylamines in the presence of a strong base (e.g., tBuLi) | nih.gov |

| Heterocyclic Carbonyl Source | 1,1'-Carbonyldiimidazole (CDI) | Stepwise reaction with an alcohol followed by an amine | researchgate.net |

The principles of green chemistry are increasingly being integrated into carbamate synthesis. A key goal is to maximize atom economy and minimize waste by using non-hazardous materials. tandfonline.com One approach is the reaction of ureas with organic carbonates, which can achieve 100% atom economy using a heterogeneous catalyst like La₂O₃/SiO₂ under solvent-free conditions. tandfonline.com

Urea can also serve as a non-toxic carbonyl source in reactions with alcohols, catalyzed by indium triflate, to produce primary carbamates. organic-chemistry.org Another environmentally friendly protocol involves the reaction of sodium cyanate with an alcohol or phenol in the presence of trichloroacetic acid to prepare primary carbamates in high yield without solvent. bohrium.com

The use of CO₂ as a renewable C1 source is a central theme in green carbamate synthesis. researchgate.net Methodologies that utilize catalytic systems under mild or atmospheric pressure are particularly desirable, as they reduce the energy requirements and operational complexity of the process. researchgate.net

Catalysis plays a pivotal role in modern carbamate synthesis, enabling reactions under milder conditions, improving yields, and enhancing selectivity. A wide range of both metal-based and organic catalysts have been employed.

Indium Catalysis: Indium metal or indium triflate can catalyze the reaction of amines with chloroformates. researchgate.netnih.gov

Tin Catalysis: Tin compounds catalyze the transcarbamoylation of alcohols using phenyl carbamate or methyl carbamate as an economical carbamoyl donor. organic-chemistry.org

Copper Catalysis: Copper-catalyzed cross-coupling reactions are used to synthesize aryl carbamates. For example, aryl halides can be coupled with potassium cyanate in the presence of a CuI catalyst. researchgate.net Another method involves the cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates. organic-chemistry.org

Nickel Catalysis: Nickel-based systems, often in combination with nitrogen-based bidentate ligands, are effective for the dehydrative formation of urethanes from CO₂, amines, and alcohols. acs.orgnih.gov

Palladium Catalysis: Palladium on carbon (Pd/C) catalysts, promoted by NaI, have been studied for the oxidative carbonylation of amines with alcohols to form carbamates. epa.gov

Zirconium Catalysis: Zirconium(IV) compounds can catalyze the exchange process between dialkyl carbonates and amines to yield carbamates. organic-chemistry.org

Organocatalysis: N-methylimidazole (NMI) has been shown to accelerate the one-pot synthesis of carbamates via the Lossen rearrangement. organic-chemistry.org As previously mentioned, DBU is a common organocatalyst for CO₂ fixation reactions. uantwerpen.beorganic-chemistry.org

Development of Phosgene-Free Synthetic Strategies

Specific Synthesis of 3-Nitrophenyl Ethyl(methyl)carbamate

3-Nitrophenyl ethyl(methyl)carbamate is a specific organic compound that has been synthesized and characterized, notably as a process-related compound in the manufacturing of the pharmaceutical agent Rivastigmine (B141) medchemexpress.comglpbio.comnih.gov. Its preparation is crucial for its use as a reference standard in quality control processes to ensure the purity of the final drug product .

A direct and effective method for the synthesis of 3-Nitrophenyl ethyl(methyl)carbamate involves the reaction of 3-nitrophenol with N-Ethyl-N-methylcarbamic chloride . This reaction is an example of O-acylation, where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the formation of the carbamate ester and the elimination of hydrochloric acid.

The synthesis can be facilitated by the use of a base to neutralize the hydrochloric acid byproduct and a phase transfer catalyst to enhance the reaction rate. A documented specific synthesis of 3-Nitrophenyl ethyl(methyl)carbamate (referred to as impurity-G in the study) was carried out by reacting 3-nitrophenol with ethyl(methyl)carbamic chloride in toluene, utilizing pyridine as the base and tetrabutylammonium bromide (TBAB) as the phase transfer catalyst .

Reaction Scheme:

Table 1: Reagents and Conditions for the Synthesis of 3-Nitrophenyl Ethyl(methyl)carbamate

| Reactant/Reagent | Function | Solvent/Catalyst |

| 3-Nitrophenol | Starting material (alcohol) | Toluene (Solvent) |

| N-Ethyl-N-methylcarbamic Chloride | Starting material (acylating agent) | Tetrabutylammonium Bromide (TBAB) (Phase Transfer Catalyst) |

| Pyridine | Base |

This synthetic approach is a specific instance of a broader methodology for carbamate synthesis where various alcohols (aromatic or aliphatic) can be reacted with carbamoyl chlorides in the presence of a catalyst, such as zinc chloride, to yield the corresponding carbamates acs.orgresearchgate.net.

3-Nitrophenyl ethyl(methyl)carbamate has been identified as a potential process-related impurity in the synthesis of Rivastigmine medchemexpress.comglpbio.comnih.gov. Rivastigmine, chemically known as (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenylcarbamate, is a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases .

The synthesis of Rivastigmine typically involves the reaction of (S)-3-(1-(dimethylamino)ethyl)phenol with an ethyl(methyl)carbamoylating agent . During the manufacturing process, impurities can arise from various sources, including starting materials, intermediates, and byproducts of side reactions. To ensure the quality and safety of the final pharmaceutical product, it is essential to identify, characterize, and control these impurities .

3-Nitrophenyl ethyl(methyl)carbamate is not a direct intermediate in the main synthetic pathway of Rivastigmine. Instead, it is synthesized independently to serve as a reference standard for analytical methods, such as High-Performance Liquid Chromatography (HPLC), used to monitor the purity of Rivastigmine batches . The presence of 3-nitrophenol as a potential starting material or impurity in the synthesis of the phenolic precursor of Rivastigmine could theoretically lead to the formation of 3-Nitrophenyl ethyl(methyl)carbamate as a byproduct if it reacts with the carbamoylating agent.

A study on the process-related compounds of Rivastigmine tartrate detailed the synthesis of seven potential impurities, including 3-Nitrophenyl ethyl(methyl)carbamate, to be used as analytical standards. These synthesized impurities were then co-injected with the Rivastigmine sample in HPLC to confirm their retention times and validate the analytical method for impurity profiling .

Table 2: Profile of 3-Nitrophenyl Ethyl(methyl)carbamate

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight | Role in Complex Synthesis |

| 3-Nitrophenyl ethyl(methyl)carbamate | (3-nitrophenyl) N-ethyl-N-methylcarbamate | 1346242-31-6 | C10H12N2O4 | 224.21 g/mol | Process-related compound/impurity standard in Rivastigmine synthesis |

Reaction Mechanisms and Chemical Reactivity Studies of 3 Nitrophenyl Ethyl Methyl Carbamate Analogs

Hydrolytic Pathways of Nitroaryl Carbamates

The hydrolysis of carbamates, including nitroaryl variants, is a critical transformation process that determines their stability and function. clemson.edunih.gov The degradation of these compounds, particularly in aqueous environments, is often initiated by hydrolysis. nih.gov The rate and mechanism of hydrolysis are highly dependent on pH, with distinct pathways observed under acidic, neutral, and alkaline conditions. clemson.edu

Alkaline hydrolysis is a dominant degradation pathway for carbamates at pH values above 7 or 8. clemson.edu The mechanisms of base-catalyzed hydrolysis of carbamates are well-documented, with the specific pathway depending on the structure of the carbamate (B1207046). scielo.br For tertiary carbamates like 3-Nitrophenyl ethyl(methyl)carbamate, which have two alkyl groups on the nitrogen and lack an N-H proton, the hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. scielo.br This pathway involves the rate-limiting formation of a tetrahedral intermediate resulting from the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net

In contrast, secondary carbamates (possessing one N-H proton) can decompose through a unimolecular elimination-conjugate base (E1cB) mechanism, especially if they have a good leaving group. scielo.br The presence of the electron-withdrawing nitro group on the phenyl ring in analogs like p-nitrophenyl N-methylcarbamate facilitates the departure of the nitrophenoxide leaving group, influencing the reaction pathway. acs.org

Kinetic studies of carbamate hydrolysis reveal a characteristic pH-rate profile, often showing distinct regions corresponding to different reaction mechanisms. scielo.brresearchgate.net Typically, the profile indicates acid-catalyzed hydrolysis at low pH, a pH-independent or water-catalyzed reaction in the neutral region, and base-catalyzed hydrolysis at high pH. clemson.edu For some aryl benzimidazole-1-carbamates, studies have shown that below pH 4, the reaction involves a bimolecular attack of water on the N-protonated substrate. scielo.brresearchgate.net Between pH 4 and 7, water acts as the nucleophile, while above pH 7, the hydroxide ion becomes the primary acting species in a BAc2 mechanism. scielo.brresearchgate.net

The rate of hydrolysis is also influenced by the electronic properties of the substituents on the aryl ring. The Hammett equation is often used to correlate reaction rates with substituent constants (σ), providing insight into the electronic changes occurring in the transition state. scielo.br

Table 1: General Trends in Carbamate Hydrolysis Kinetics

| pH Range | Dominant Mechanism | Rate Dependence |

|---|---|---|

| < 4-6 | Acid-Catalyzed | Dependent on H⁺ concentration. clemson.edu |

| 6-8 | Neutral (Water-Catalyzed) | pH-independent. clemson.edu |

Nucleophilic Reactions and Aminolysis of Related Carbamate Structures

Carbamates are susceptible to nucleophilic attack at the carbonyl carbon. youtube.com Enamides and enecarbamates that have a hydrogen atom on the nitrogen can act as effective nucleophiles in the presence of a Lewis acid catalyst, reacting with various electrophiles. nih.gov The carbamate functionality can also undergo intramolecular nucleophilic attack, as seen in the hydrolysis of phenyl N-(o-carboxyphenyl)carbamate, where the ionized carboxyl group attacks the carbamate to form an isatoic anhydride (B1165640) intermediate. rsc.org

Aminolysis, the reaction with an amine, is a key reaction for carbamates and related structures like carbonates. The synthesis of carbamates can be achieved through the aminolysis of carbonates, where the reactivity is governed by the leaving group ability of the alkoxide or phenoxide. nih.gov This highlights the general susceptibility of the carbonyl group in these systems to attack by amine nucleophiles.

Mechanistic Insights into Carboxylation in Amine-Mediated CO2 Capture

The reaction between carbon dioxide and amines is fundamental to CO₂ capture technologies and involves the formation of carbamates. nih.govresearchgate.net CO₂ reacts rapidly with primary and secondary amines to form a carbamate anion. nih.govresearchgate.net The rate law for this reaction includes terms for both an uncatalyzed pathway and a hydroxide-catalyzed pathway. researchgate.net

The mechanism suggests that the rate-limiting step can vary depending on the basicity of the amine. For weakly basic amines, carbon-nitrogen bond formation is rate-limiting. researchgate.net For more basic amines, it is proposed that proton transfer may become the rate-limiting step in both the formation and breakdown of the carbamate. researchgate.net This process is a critical component in reversible CO₂ capture systems, where understanding the carbamate formation mechanism is key to designing efficient processes.

Self-Immolative Systems and Bioreductive Activation in Chemical Design

Self-immolative systems are molecular constructs designed to undergo a cascade of disassembly reactions upon a specific stimulus, leading to the release of a molecule of interest. nih.govresearchgate.net This strategy has found applications in medicinal chemistry and materials science. nih.gov A common approach involves using the reduction of a nitro group as the chemical trigger for the self-immolation cascade. researchgate.netmdpi.com

In this design, a nitroaryl group acts as a trigger. researchgate.net Bioreductive activation can be achieved using nitroreductase enzymes, which are capable of reducing the nitro group to an amine under physiological conditions. mdpi.comrsc.org This transformation initiates a spontaneous electronic cascade, often a 1,6-elimination, that results in the release of a linked functional molecule. rsc.orgnih.gov Carbamate and carbonate linkages are frequently employed in these systems because their cleavage is thermodynamically driven by the release of carbon dioxide. nih.gov

The nitro group (—NO₂) is a powerful electron-withdrawing group, a property that is central to its function in the chemical systems described. fiveable.menih.gov It reduces the electron density of the aromatic ring to which it is attached through both inductive and resonance effects. nih.govquora.com This strong electron-withdrawing nature is crucial for the function of self-immolative linkers, as it can facilitate the disassembly process. nih.govmdpi.com

The reduction of a nitroaromatic compound to an arylamine represents a dramatic shift in electronic properties. The Hammett substituent constant (σp) changes from +0.78 for the strongly electron-withdrawing NO₂ group to -0.66 for the strongly electron-donating NH₂ group. nih.gov This electronic reversal is the key event that triggers the subsequent reaction cascade in self-immolative systems. mdpi.comnih.gov The newly formed, electron-donating amine group can push electrons into the conjugated system, initiating the cleavage of the carbamate and release of the payload molecule. researchgate.netrsc.org

Table 2: Properties and Role of the Nitro Group in Chemical Design

| Property | Description | Consequence in Reaction Cascades |

|---|---|---|

| Electron-Withdrawing | Strongly deactivates the aromatic ring via inductive and resonance effects. fiveable.menih.gov | Stabilizes the initial state of a self-immolative linker; makes the aryl group a better leaving group. |

| Bioreductive Activation | Can be reduced to an amine (—NH₂) by nitroreductase enzymes. mdpi.comrsc.orgnih.gov | Acts as a trigger, converting the group from electron-withdrawing to electron-donating. nih.gov |

| Initiation of Elimination | The resulting amine group donates electron density, promoting elimination. researchgate.net | Triggers a 1,6-elimination cascade, leading to the release of a linked molecule and CO₂. nih.gov |

Enzyme-Triggered Disassembly Mechanisms (e.g., Nitroreductase Activation)

The activation of prodrugs based on nitrophenyl carbamate analogs is predominantly initiated by nitroreductase enzymes. These enzymes, often of bacterial origin, catalyze the reduction of a nitro group on an aromatic ring in the presence of a reducing agent like NADH or NADPH. This enzymatic reduction is the crucial first step in a cascade that leads to the disassembly of the prodrug and the release of the active therapeutic molecule.

The generally accepted mechanism for the nitroreductase-triggered disassembly of nitrobenzyl carbamate prodrugs, which serve as close analogs to 3-nitrophenyl carbamates, involves a "self-immolative" fragmentation process. This process can be broken down into the following key steps:

Enzymatic Reduction of the Nitro Group: The nitroreductase enzyme selectively reduces the nitro group (NO₂) on the phenyl ring to a hydroxylamine (B1172632) group (NHOH). This transformation is a multi-electron reduction process. rsc.orgresearchgate.net The conversion of the strongly electron-withdrawing nitro group to the electron-donating hydroxylamine group dramatically alters the electronic properties of the aromatic ring. mdpi.com

Initiation of Fragmentation: The newly formed hydroxylamine is unstable and initiates a spontaneous electronic cascade. This leads to the cleavage of the carbamate bond. For nitrobenzyl carbamates, this proceeds via a 1,6-elimination reaction for para-substituted analogs, resulting in the formation of a transient and reactive iminoquinone methide intermediate. researchgate.net

Release of the Active Moiety: The fragmentation of the carbamate linkage liberates the parent amine or alcohol (the active drug), carbon dioxide, and the now modified and generally non-toxic trigger molecule. nih.gov

While the majority of research has focused on 4-nitrobenzyl carbamates due to the efficiency of the 1,6-elimination pathway, the position of the nitro group on the phenyl ring significantly influences both the rate of enzymatic reduction and the subsequent fragmentation kinetics. For a 3-nitrophenyl carbamate analog, the direct 1,6-elimination pathway is not possible. Instead, the electronic destabilization caused by the formation of the 3-hydroxylamino group is thought to facilitate the cleavage of the carbamate bond through a different, likely less efficient, mechanism.

The rate of fragmentation of the hydroxylamine intermediate is a critical factor in the efficacy of the prodrug. Studies on substituted 4-nitrobenzyl carbamates have shown that electron-donating groups on the benzyl (B1604629) ring can accelerate the fragmentation process by stabilizing the developing positive charge on the benzylic carbon during cleavage. rsc.orgresearchgate.net Conversely, electron-withdrawing groups tend to slow down this process. This principle can be described by the Hammett equation, which relates reaction rates to the electronic properties of substituents. For a series of 2- and 3-substituted 4-hydroxylaminobenzyl carbamates, the half-life of fragmentation (Mt₁/₂) has been correlated with the Hammett constants (σ) of the substituents. rsc.orgresearchgate.net

Table 1: Half-life for Fragmentation of Substituted 4-Hydroxylaminobenzyl Carbamates

| Substituent (at position 2 or 3) | Hammett Constant (σ) | Maximum Half-Life (Mt₁/₂) (min) |

|---|---|---|

| H (unsubstituted) | 0.00 | 16 |

| 3-Me | -0.07 | 14 |

| 3-OMe | 0.12 | 18 |

| 3-Cl | 0.37 | 25 |

| 3-CN | 0.56 | 35 |

| 2-Me | -0.07 | 12 |

| 2-Cl | 0.20 | 20 |

Data extrapolated from studies on substituted 4-nitrobenzyl carbamates. The half-lives were determined following radiolytic reduction of the corresponding nitro compounds. rsc.orgresearchgate.net

Principles of Prodrug Design based on Carbamate Cleavage

The design of effective prodrugs utilizing carbamate cleavage, particularly those activated by nitroreductase, is guided by several key principles that aim to optimize the therapeutic window of the parent drug. These principles focus on modulating the stability, activation rate, and release kinetics of the prodrug system.

Enzyme Specificity and Substrate Susceptibility: The prodrug must be a good substrate for the target enzyme, such as nitroreductase. The electronic properties of the nitroaromatic ring are a primary determinant of the rate of enzymatic reduction. A linear relationship has been observed between the logarithm of the maximum reaction rate (Vmax) over the Michaelis constant (Km) and the one-electron reduction potential of various nitroaromatic compounds. researchgate.net This indicates that the initial single-electron transfer is a rate-determining step in the enzymatic reduction.

Chemical Stability: The carbamate linker must be sufficiently stable under normal physiological conditions to prevent premature release of the active drug, which could lead to systemic toxicity. The stability of the carbamate bond itself is generally higher than that of an ester bond, as the carbonyl carbon in a carbamate is less electrophilic. nih.gov This inherent stability helps to minimize off-target drug release.

Controlled Release Kinetics: The rate of fragmentation of the trigger-linker system following enzymatic activation is a critical design parameter. As previously discussed, the electronic nature of substituents on the aromatic ring plays a crucial role. For nitrobenzyl carbamate analogs, electron-donating groups can accelerate the release of the active drug, while electron-withdrawing groups can slow it down. rsc.orgresearchgate.net This allows for the fine-tuning of the drug release profile.

Leaving Group Ability: The nature of the active drug molecule that serves as the leaving group can also influence the rate of fragmentation, although this effect is generally considered to be less pronounced than the electronic effects on the trigger moiety. rsc.org

Positional Isomerism of the Nitro Group: The position of the nitro group (ortho, meta, or para) on the phenyl ring has a profound impact on the efficiency of the prodrug activation. The para-position in nitrobenzyl carbamates is often favored as it allows for a highly efficient 1,6-elimination mechanism upon reduction to the hydroxylamine. researchgate.net In contrast, ortho- and meta-substituted analogs are expected to have different fragmentation pathways and rates. For instance, in a study comparing the fragmentation of ortho-, meta-, and para-nitrobenzyl ether prodrugs, the ortho-substituted compound showed the greatest loss of the prodrug, followed by the meta- and para-substituted analogs. However, for carbamate prodrugs, this order was reversed, with the para-substituted version demonstrating the most significant fragmentation. researchgate.net This highlights the complex interplay between the trigger structure and the linker type.

Table 2: Comparison of Properties for Nitro-Activated Prodrug Design

| Design Principle | Desired Property | Key Influencing Factors |

|---|---|---|

| Enzyme Activation | Efficient substrate for nitroreductase | Electronic properties of the nitroaromatic ring (reduction potential) |

| Chemical Stability | High stability in physiological conditions | Inherent stability of the carbamate bond |

| Release Kinetics | Tunable rate of drug release | Electronic effects of substituents on the aromatic ring, position of the nitro group |

| Drug Release | Complete and efficient release of the active drug | Nature of the leaving group (the drug itself), pH of the microenvironment |

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint based on the distinct vibrational frequencies of a molecule's functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For 3-Nitrophenyl ethyl(methyl)carbamate, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent bands are associated with the carbonyl (C=O) group of the carbamate (B1207046), the nitro (NO₂) group, and the various C-H and C-O bonds.

Studies on related nitrophenyl carbamates show that N-alkyl-p-nitrophenyl carbamates typically exhibit a single, strong absorption band for the carbonyl stretching vibration. figshare.com In contrast, ortho-substituted nitrophenyl carbamates may show two bands in the carbonyl region. figshare.com For 3-Nitrophenyl ethyl(methyl)carbamate (a meta-substituted compound), a single strong C=O stretch is expected. The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations. The analysis of various carbamate compounds via FT-IR has been instrumental in characterizing impurities in pharmaceutical ingredients like Rivastigmine (B141). acs.org

Expected FT-IR Absorption Bands for 3-Nitrophenyl ethyl(methyl)carbamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretching (CH₃, CH₂) | 2980 - 2850 | Medium |

| Carbamate C=O | Stretching | 1745 - 1700 | Strong |

| Aromatic C=C | Stretching | 1620 - 1580 | Medium |

| Nitro N=O | Asymmetric Stretching | 1550 - 1500 | Strong |

| Nitro N=O | Symmetric Stretching | 1360 - 1330 | Strong |

| Carbamate C-O | Stretching | 1250 - 1200 | Strong |

Note: The data in this table is representative and based on characteristic frequencies for the specified functional groups found in similar carbamate and nitroaromatic compounds. figshare.comcolostate.edu

Fourier-Transform Raman (FT-Raman) spectroscopy serves as a valuable complement to FT-IR. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, FT-Raman is more sensitive to non-polar bonds and symmetric vibrations. In the analysis of 3-Nitrophenyl ethyl(methyl)carbamate, FT-Raman would be particularly effective for observing the symmetric vibrations of the aromatic ring and the nitro group, which are often weak in the IR spectrum.

The combination of FT-IR and FT-Raman provides a more complete vibrational analysis. northwestern.edu For this molecule, strong Raman signals would be expected for the aromatic ring breathing modes and the symmetric stretch of the NO₂ group. Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental spectra to assign vibrational modes accurately. northwestern.edu

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and stereochemistry.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their electronic environments. For 3-Nitrophenyl ethyl(methyl)carbamate, distinct signals are expected for the protons on the aromatic ring, the ethyl group, and the methyl group.

The aromatic protons are significantly influenced by the electron-withdrawing nitro group and the carbamate substituent, leading to complex splitting patterns in the downfield region (typically 7.5-8.5 ppm). The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons. The N-methyl group will appear as a singlet, as it has no adjacent protons to couple with. Data from analogous compounds like tert-butyl (3-nitrophenyl)carbamate show characteristic downfield shifts for the aromatic protons due to the nitro group. wikipedia.org

Expected ¹H NMR Chemical Shifts for 3-Nitrophenyl ethyl(methyl)carbamate

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (H2, H4, H5, H6) | 7.5 - 8.5 | Multiplet (m) | ~2-8 | 4H |

| Ethyl (-CH₂-) | ~3.4 | Quartet (q) | ~7 | 2H |

| N-Methyl (-CH₃) | ~3.0 | Singlet (s) | N/A | 3H |

Note: The data in this table is representative and based on standard chemical shift ranges and data for analogous compounds. wikipedia.org The exact chemical shifts for the aromatic protons are difficult to predict precisely without experimental data due to the complex substitution pattern.

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. ncsu.edu For 3-Nitrophenyl ethyl(methyl)carbamate, ten distinct signals are expected, corresponding to each carbon atom in its unique electronic environment.

Key signals include the carbamate carbonyl carbon (C=O), which is typically found far downfield (150-170 ppm), and the six distinct aromatic carbons. ncsu.edu The carbon atom attached to the nitro group (C3) will be significantly affected, as will the carbon attached to the carbamate oxygen (C1). The remaining carbons include those of the ethyl and methyl groups, which appear in the upfield region of the spectrum. Data from related compounds like tert-butyl (3-nitrophenyl)carbamate shows the carbamate carbonyl at ~152 ppm and the aromatic carbons in the 113-150 ppm range. wikipedia.org

Expected ¹³C NMR Chemical Shifts for 3-Nitrophenyl ethyl(methyl)carbamate

| Carbon Atom | Type of Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Carbamate Carbonyl | 152 - 155 |

| C1 | Aromatic (C-O) | 150 - 152 |

| C3 | Aromatic (C-NO₂) | 148 - 150 |

| C5 | Aromatic (CH) | 129 - 131 |

| C2, C4, C6 | Aromatic (CH) | 115 - 125 |

| Ethyl (-CH₂-) | Aliphatic | 42 - 45 |

| N-Methyl (-CH₃) | Aliphatic | 34 - 36 |

Note: The data in this table is representative and based on established chemical shift correlations and data for analogous compounds. wikipedia.orgncsu.edu Assignments for the individual aromatic CH carbons (C2, C4, C6) are tentative without experimental 2D NMR data.

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique that provides direct information about the electronic environment of nitrogen atoms within a molecule. researchgate.netscience-and-fun.de Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N isotope, advanced techniques are often required for detection. huji.ac.ilresearchgate.net For 3-Nitrophenyl ethyl(methyl)carbamate, two distinct nitrogen signals are expected: one for the carbamate nitrogen and one for the nitro group nitrogen.

The chemical shift of these nitrogens is highly sensitive to their bonding and electronic environment. researchgate.net For instance, the chemical shift range for carbamates is typically between 60 and 130 ppm (relative to liquid NH₃), while nitroaromatic groups appear much further downfield. nih.gov This large difference in chemical shifts allows for unambiguous assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of "3-Nitrophenyl ethyl(methyl)carbamate" by analyzing the mass-to-charge ratio of its ions.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like "3-Nitrophenyl ethyl(methyl)carbamate," GC-MS analysis would involve the volatilization of the sample followed by its separation on a capillary column. The choice of the column's stationary phase is critical for achieving good resolution.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, making it a suitable method for the analysis of "3-Nitrophenyl ethyl(methyl)carbamate." In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, which allows for the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

For "3-Nitrophenyl ethyl(methyl)carbamate," ESI-MS analysis would be expected to show a prominent peak for the protonated molecule. The high-resolution capabilities of modern mass spectrometers would allow for the determination of the exact mass of the compound, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the parent ion and obtain structural information.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation of "3-Nitrophenyl ethyl(methyl)carbamate" from impurities and for its quantification.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like "3-Nitrophenyl ethyl(methyl)carbamate." A patent for a related process mentions the use of HPLC to monitor the progress of reactions involving carbamates, though specific analytical conditions are not detailed. google.com

A reverse-phase HPLC method developed for a structurally analogous compound, "Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate," provides a strong starting point for method development. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com For mass spectrometry detection, formic acid is suggested as a replacement for phosphoric acid. sielc.com

Table 1: Illustrative HPLC Conditions for Carbamate Analysis

| Parameter | Condition |

| Column | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Detector | UV at a specified wavelength |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: This table presents a typical starting point for HPLC method development for "3-Nitrophenyl ethyl(methyl)carbamate" based on methods for similar compounds.

Ultra-performance liquid chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption. The use of sub-2 µm particles in UPLC columns allows for much faster separations without sacrificing efficiency. The HPLC method for the related sulphonylcarbamate is noted to be scalable to UPLC applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.com A UPLC method for "3-Nitrophenyl ethyl(methyl)carbamate" would likely employ a similar mobile phase composition to the HPLC method but with a much shorter run time.

Spectrophotometric Approaches

UV-Visible spectrophotometry can be a valuable tool for the quantitative analysis of "3-Nitrophenyl ethyl(methyl)carbamate," primarily due to the presence of the nitrophenyl chromophore. The analysis of related 4-nitrophenyl carbamates has shown that the hydrolysis of the carbamate in a basic medium leads to the release of the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance at approximately 413 nm. This principle can be applied to the quantitative determination of "3-Nitrophenyl ethyl(methyl)carbamate."

The analytical procedure would involve the hydrolysis of the compound under controlled basic pH conditions and subsequent measurement of the absorbance of the resulting 3-nitrophenolate solution. A calibration curve would be constructed using standards of known concentration to quantify the amount of "3-Nitrophenyl ethyl(methyl)carbamate" in a sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a powerful and accessible tool for real-time monitoring of chemical reactions involving "3-Nitrophenyl ethyl(methyl)carbamate," particularly its hydrolysis. The underlying principle of this application is the significant difference in the UV-Vis absorption spectra between the parent carbamate compound and its hydrolysis products.

The hydrolysis of "3-Nitrophenyl ethyl(methyl)carbamate" in an aqueous basic medium is expected to yield 3-nitrophenol (B1666305) and ethyl(methyl)amine. Under basic conditions, the phenolic product, 3-nitrophenol, is deprotonated to form the 3-nitrophenolate ion. This ion possesses a distinct yellow color, which is a common characteristic for nitrophenolate ions. emerginginvestigators.orgresearchgate.net This coloration is due to a strong absorption band in the visible region of the electromagnetic spectrum, typically around 400 nm. researchgate.net In contrast, the intact "3-Nitrophenyl ethyl(methyl)carbamate" does not absorb significantly in this region of the visible spectrum.

This distinct spectral feature of the 3-nitrophenolate ion allows for straightforward monitoring of the hydrolysis reaction. By measuring the increase in absorbance at the wavelength corresponding to the maximum absorption (λmax) of the 3-nitrophenolate ion over time, the progress of the reaction can be quantitatively tracked. thermofisher.com The rate of the reaction can be determined by analyzing the change in absorbance as a function of time.

Kinetic Analysis:

The data obtained from UV-Vis spectroscopic monitoring can be used to determine the kinetics of the hydrolysis reaction. By plotting the absorbance values versus time, the reaction order with respect to "3-Nitrophenyl ethyl(methyl)carbamate" can be established. For instance, if the reaction follows pseudo-first-order kinetics (which is common when the concentration of one reactant, such as the hydroxide (B78521) ion in a basic solution, is in large excess), a plot of the natural logarithm of the change in absorbance versus time will yield a straight line. thermofisher.com The slope of this line is equal to the negative of the pseudo-first-order rate constant (k').

The following table outlines the key parameters in a typical UV-Vis kinetic study of the hydrolysis of "3-Nitrophenyl ethyl(methyl)carbamate":

| Parameter | Description | Typical Value/Range |

| Analyte | 3-Nitrophenyl ethyl(methyl)carbamate | Varies with experiment |

| Hydrolysis Product | 3-Nitrophenolate ion | - |

| Wavelength (λmax) | Wavelength of maximum absorbance of the 3-nitrophenolate ion | ~400 nm |

| Reaction Medium | Aqueous basic solution (e.g., NaOH or buffer) | pH > 7 |

| Kinetic Model | Often pseudo-first-order | - |

| Data Plot | ln(Absorbance) vs. Time | Linear for pseudo-first-order |

| Rate Constant (k') | Determined from the slope of the kinetic plot | Varies with conditions |

This spectroscopic approach offers a continuous and non-invasive method for studying the reaction kinetics, providing valuable insights into the stability and reactivity of "3-Nitrophenyl ethyl(methyl)carbamate" under different conditions. nih.gov

Microextraction Techniques in Trace Analysis

The detection of "3-Nitrophenyl ethyl(methyl)carbamate" at trace levels in complex matrices, such as environmental samples, necessitates highly efficient sample preparation techniques to isolate and preconcentrate the analyte before instrumental analysis. Microextraction techniques have emerged as powerful tools for this purpose, offering advantages such as reduced solvent consumption, lower costs, and improved enrichment factors compared to traditional methods like liquid-liquid extraction and solid-phase extraction. mdpi.com While specific studies on "3-Nitrophenyl ethyl(methyl)carbamate" are not extensively documented, the general applicability of these techniques to the broader class of carbamate pesticides is well-established and can be extrapolated. nih.govnih.govnih.govkfupm.edu.saresearchgate.nettandfonline.com

Several microextraction techniques are suitable for the trace analysis of carbamates and, by extension, "3-Nitrophenyl ethyl(methyl)carbamate":

Solid-Phase Microextraction (SPME): This technique involves the use of a fused silica (B1680970) fiber coated with a stationary phase. youtube.com The fiber is exposed to the sample (either by direct immersion or in the headspace), and the analytes partition from the sample matrix onto the fiber coating. youtube.com After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. The choice of fiber coating is crucial for achieving high extraction efficiency and selectivity. youtube.com For carbamates, various fiber coatings, including polydimethylsiloxane (B3030410) (PDMS) and polyacrylate (PA), have been successfully employed. nih.gov

Liquid-Phase Microextraction (LPME): LPME encompasses several variations, including single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). nih.govacs.org In SDME, a microdrop of an organic solvent is suspended from the tip of a microsyringe needle and immersed in the aqueous sample. The analytes partition into the organic microdrop, which is then retracted into the syringe and injected for analysis. nih.gov HF-LPME utilizes a porous hollow fiber to contain the acceptor phase (an organic solvent) and separate it from the aqueous sample. The analytes migrate from the sample, through the pores of the fiber, and into the acceptor phase. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This method is based on the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, providing a large surface area for rapid analyte transfer. The phases are then separated by centrifugation, and the enriched extraction solvent is collected for analysis. mdpi.comcapes.gov.br

The following table summarizes the key features of these microextraction techniques applicable to the trace analysis of "3-Nitrophenyl ethyl(methyl)carbamate":

| Microextraction Technique | Principle | Key Advantages | Typical Solvents/Sorbents |

| Solid-Phase Microextraction (SPME) | Partitioning of analyte between sample and a coated fiber. youtube.com | Solvent-free, simple, and easily automated. youtube.com | Polydimethylsiloxane (PDMS), Polyacrylate (PA), PDMS/Divinylbenzene (DVB) |

| Liquid-Phase Microextraction (LPME) | Partitioning of analyte between aqueous sample and an organic micro-solvent. acs.org | High enrichment factors, low solvent consumption. nih.gov | 1-Octanol, Toluene, Hexane |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Formation of a cloudy solution with a high surface area for rapid extraction. mdpi.com | Extremely fast, high enrichment factors, simple to perform. tandfonline.com | Extraction Solvents: Carbon tetrachloride, Chlorobenzene; Disperser Solvents: Acetonitrile, Methanol |

The selection of the most appropriate microextraction technique depends on the specific analytical requirements, including the nature of the sample matrix, the desired detection limits, and the available instrumentation. These miniaturized extraction methods, coupled with sensitive analytical instruments like GC-MS or HPLC-MS, provide robust methodologies for the trace-level determination of "3-Nitrophenyl ethyl(methyl)carbamate" in various samples. nih.govnih.govacs.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Characterization

Density Functional Theory (DFT) has become a important tool in quantum chemistry for the detailed characterization of molecular systems. researchgate.net By employing functionals such as B3LYP in combination with basis sets like 6-311++G(d,p), it is possible to accurately predict various molecular properties of 3-Nitrophenyl ethyl(methyl)carbamate. researchgate.net

The initial step in the theoretical analysis involves the geometric optimization of the 3-Nitrophenyl ethyl(methyl)carbamate molecule. This process determines the lowest energy structure, providing key information on bond lengths, bond angles, and dihedral angles. The optimized geometry is fundamental for the subsequent calculation of electronic properties.

Key electronic properties that can be predicted include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests a higher reactivity.

Table 1: Predicted Electronic Properties of 3-Nitrophenyl ethyl(methyl)carbamate

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| Energy Gap (HOMO-LUMO) | 5.4 eV |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 2.1 eV |

Note: These are hypothetical values based on typical DFT calculations for similar aromatic nitro compounds and carbamates.

Theoretical vibrational analysis is instrumental in interpreting experimental infrared (IR) and Raman spectra. researchgate.net Following geometric optimization, the harmonic vibrational frequencies of 3-Nitrophenyl ethyl(methyl)carbamate can be calculated. To improve the accuracy of these predictions, the calculated frequencies are often scaled to account for anharmonicity and the approximations inherent in the theoretical model. researchgate.net

Potential Energy Distribution (PED) analysis is then performed to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netresearchgate.net This detailed assignment is crucial for a comprehensive understanding of the molecule's vibrational dynamics.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of 3-Nitrophenyl ethyl(methyl)carbamate

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | 95% C-H stretch |

| Aliphatic C-H stretch | 2980-2850 | 90% C-H stretch |

| C=O stretch (carbamate) | 1720-1700 | 85% C=O stretch, 10% C-N stretch |

| Aromatic C=C stretch | 1600-1450 | 70% C=C stretch, 20% C-H in-plane bend |

| Asymmetric NO₂ stretch | 1540-1520 | 80% N-O stretch, 15% C-N stretch |

| Symmetric NO₂ stretch | 1350-1330 | 75% N-O stretch, 20% C-N stretch |

| C-O stretch (ester) | 1250-1200 | 60% C-O stretch, 25% C-C stretch |

Note: These are hypothetical values based on established vibrational frequency ranges for the respective functional groups.

Application of Quantum Chemical Calculation Techniques in Compound Studies

Quantum chemical calculation techniques, particularly DFT, are widely applied in the study of organic molecules for several reasons. researchgate.net These methods allow for the investigation of molecular properties that may be difficult or impossible to measure experimentally. Theoretical calculations can provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential, which are all fundamental to understanding a molecule's behavior. researchgate.net Furthermore, these computational approaches are invaluable for studying reaction mechanisms and predicting the stability of various isomers and conformers. mdpi.com

Theoretical Studies on Reaction Mechanisms and Degradation Pathways

Theoretical studies are particularly useful for elucidating the reaction mechanisms and potential degradation pathways of compounds like 3-Nitrophenyl ethyl(methyl)carbamate. For instance, the degradation of carbamate (B1207046) pesticides in the atmosphere often involves reactions with hydroxyl (•OH) radicals. researchgate.net Computational chemistry can be used to model these reactions, identifying the most likely sites of attack and the subsequent reaction steps.

One probable degradation pathway for 3-Nitrophenyl ethyl(methyl)carbamate initiated by •OH radicals is hydrogen abstraction from the ethyl or methyl groups attached to the carbamate nitrogen. researchgate.net Theoretical calculations can determine the activation energies for these abstraction reactions, revealing the most favorable pathway. The results of such studies indicate that hydrogen abstraction from the methyl group is often a major reaction channel. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool for predicting the reactive sites of a molecule. researchgate.net The MEP map provides a visual representation of the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netchemrxiv.org

For 3-Nitrophenyl ethyl(methyl)carbamate, the MEP analysis would likely show:

Negative Potential (Red/Yellow): The regions of highest electron density would be concentrated around the oxygen atoms of the carbonyl group and the nitro group. These areas are susceptible to electrophilic attack.

Positive Potential (Blue): The regions of lowest electron density would be located around the hydrogen atoms of the ethyl and methyl groups, as well as the aromatic ring hydrogens. These sites are prone to nucleophilic attack.

The MEP map is, therefore, a valuable guide for understanding the intermolecular interactions and predicting the molecule's reactivity towards other chemical species. researchgate.netresearchgate.net

Conformation Analysis and Molecular Stability Studies

The biological activity and physical properties of a molecule are often influenced by its three-dimensional structure, including its various possible conformations. For 3-Nitrophenyl ethyl(methyl)carbamate, conformational flexibility exists due to the rotation around several single bonds, such as the C-O and C-N bonds of the carbamate linkage and the C-N bond of the nitro group.

Table 3: Hypothetical Relative Energies of Stable Conformers of 3-Nitrophenyl ethyl(methyl)carbamate

| Conformer | Dihedral Angle (O=C-O-C) | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | ~180° (trans) | ~0° (cis) | 0.00 |

| 2 | ~0° (cis) | ~0° (cis) | 1.5 |

Note: These are hypothetical values to illustrate the concept of conformational analysis.

Research Applications and Functional Explorations

Role in Advanced Organic Synthesis as a Versatile Reactant or Intermediate

3-Nitrophenyl ethyl(methyl)carbamate serves as a crucial intermediate in the synthesis of more complex molecules, most notably in the production of pharmacologically active agents. Its structure, featuring a carbamate (B1207046) functional group attached to a nitrophenyl ring, makes it a valuable building block.

The primary documented role of this compound is as a precursor in the synthesis of rivastigmine (B141), a cholinesterase inhibitor used in the management of Alzheimer's disease. medchemexpress.com In these synthetic routes, 3-nitrophenol (B1666305) is reacted with an appropriate carbamoyl (B1232498) chloride or a related activating agent to yield 3-Nitrophenyl ethyl(methyl)carbamate. nih.gov A study outlines the synthesis from 3-nitrophenol, resulting in a pale-brown oil with a yield of 82.9%. nih.gov

The nitro group on the phenyl ring is then typically reduced to an amine, yielding 3-Aminophenyl ethyl(methyl)carbamate. nih.gov This transformation is a key step, converting the intermediate into a new reactive species that can be further elaborated into the final target molecule. For instance, the reduction of 3-Nitrophenyl ethyl(methyl)carbamate has been reported with a yield of 40.8%. nih.gov The resulting aminophenyl carbamate is a key scaffold for building rivastigmine and its derivatives. nih.govjocpr.com The nitrophenyl moiety, particularly the para-nitrophenyl (B135317) variant, is frequently used to create activated carbonates that are effective reagents for the alkoxycarbonylation of amines, highlighting the general utility of this class of compounds in forming carbamate linkages. nih.govacs.org

The reactivity of the nitrophenyl carbamate system is further exemplified in reactions where it is used to introduce the ethyl(methyl)carbamoyl group onto a phenolic hydroxyl group. Patents describing the synthesis of rivastigmine detail processes where a phenol (B47542) is activated, often with a reagent like bis(p-nitrophenyl)carbonate, before reaction with an amine, or where a pre-formed nitrophenyl carbamate acts as the key bridge-forming reagent. google.comgoogle.com This underscores the role of the nitrophenyl group as an effective leaving group, facilitating the carbamoylation reaction.

| Reaction Step | Starting Material | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Carbamoylation | 3-Nitrophenol | 3-Nitrophenyl ethyl(methyl)carbamate | 82.9% | nih.gov |

| Nitro Reduction | 3-Nitrophenyl ethyl(methyl)carbamate | 3-Aminophenyl ethyl(methyl)carbamate | 40.8% | nih.gov |

Exploration in Material Science for Tunable Electrical Properties

While organic carbamates, in general, have applications in material science and the polymer industry, specific research detailing the exploration of 3-Nitrophenyl ethyl(methyl)carbamate for tunable electrical properties is not extensively documented in the available literature. researchgate.net The presence of a nitroaromatic system, which can possess interesting electronic characteristics, suggests a theoretical potential for such applications. Nitroaromatic compounds are known to be electron-accepting and can participate in charge-transfer interactions, a fundamental aspect of electronically active materials. However, dedicated studies to harness these properties in 3-Nitrophenyl ethyl(methyl)carbamate for applications like conductive polymers or other electronic devices have not been prominently reported.

Utility as Protecting Groups for Functionalities in Multi-Step Synthesis

Carbamates are a cornerstone of protecting group chemistry, particularly for amines, due to their ability to moderate the high reactivity and basicity of the amino group. masterorganicchemistry.comchem-station.com The carbamate functional group renders the nitrogen lone pair less nucleophilic through resonance. organic-chemistry.orgyoutube.com

The nitrophenyl carbamate moiety, as seen in 3-Nitrophenyl ethyl(methyl)carbamate, offers specific advantages as a protecting group strategy. The nitrophenyl group is an effective leaving group, which allows for the deprotection (cleavage) of the carbamate under specific, often mild, conditions. emerginginvestigators.org Research on 4-nitrophenyl carbonates and carbamates demonstrates their utility as base-labile protecting groups, providing an orthogonal strategy to commonly used acid-labile groups like tert-butyloxycarbonyl (Boc). emerginginvestigators.org These groups are stable in acidic and neutral aqueous solutions but are readily cleaved under mild basic conditions. emerginginvestigators.org The release of the corresponding nitrophenol upon hydrolysis can often be monitored spectrophotometrically, providing a convenient way to track the progress of the deprotection reaction. emerginginvestigators.org This principle of using a nitrophenyl group to facilitate cleavage makes 3-Nitrophenyl ethyl(methyl)carbamate a potential, though not widely cited, candidate for amine protection in complex, multi-step syntheses where orthogonality is required. masterorganicchemistry.comorganic-chemistry.org

Research into Enzyme Inhibition Mechanisms and Analog Development

The most significant area of research involving 3-Nitrophenyl ethyl(methyl)carbamate is in the study of enzyme inhibition, specifically targeting cholinesterases. This interest stems directly from its status as a known process-related impurity and synthetic precursor of rivastigmine, a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). medchemexpress.comderpharmachemica.com

Cholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine, a key strategy in managing the symptoms of neurodegenerative conditions like Alzheimer's disease. nih.govnih.govnih.gov Carbamate-based inhibitors like rivastigmine act as "pseudo-irreversible" inhibitors. They are hydrolyzed by the enzyme, leading to the carbamoylation of a serine residue in the enzyme's active site. This carbamoylated enzyme is inactive and regenerates much more slowly than the acetylated enzyme formed with acetylcholine. nih.gov

As an impurity and structural analog of rivastigmine, 3-Nitrophenyl ethyl(methyl)carbamate is a compound of interest for understanding the structure-activity relationships of carbamate inhibitors. medchemexpress.comderpharmachemica.com The core difference between rivastigmine and this analog is the phenolic portion of the molecule. By comparing the inhibitory activity of rivastigmine with its precursors and impurities, researchers can elucidate the role of different structural motifs in binding to the cholinesterase active site.

Rivastigmine itself exhibits potent inhibition of both AChE and BChE. medchemexpress.com While specific IC50 values for 3-Nitrophenyl ethyl(methyl)carbamate are not widely published, its structural similarity to the active drug makes it a relevant compound for comparative and mechanistic studies. The synthesis of various rivastigmine derivatives often starts from precursors like 3-Nitrophenyl ethyl(methyl)carbamate, and these new analogs are then tested for their cholinesterase inhibitory activity to develop potentially improved therapeutic agents. nih.gov

| Enzyme | IC50 (μM) | Reference |

|---|---|---|

| Butyrylcholinesterase (BChE) | 0.037 | medchemexpress.com |

| Acetylcholinesterase (AChE) | 4.15 | medchemexpress.com |

Development of Prodrug Strategies and Controlled Release Systems

The nitroaromatic functionality within 3-Nitrophenyl ethyl(methyl)carbamate makes it an interesting candidate for the design of prodrugs and controlled release systems. Prodrugs are inactive precursors that are converted into active drugs within the body, often at a specific target site, to improve efficacy and reduce side effects. nih.gov

One major strategy involves hypoxia-activated prodrugs for cancer therapy. nih.gov Many solid tumors have regions of low oxygen (hypoxia), and certain enzymes, such as nitroreductases, are highly active in these environments. These enzymes can reduce a nitro group to a hydroxylamine (B1172632) or amine. nih.govresearchgate.net This reduction can trigger a fragmentation cascade. For nitrobenzyl carbamate prodrugs, this fragmentation leads to the release of a cytotoxic amine drug. nih.govresearchgate.netresearchgate.net The principle relies on the electronic shift caused by the reduction of the electron-withdrawing nitro group, which initiates the elimination of the linker and release of the active compound. researchgate.netresearchgate.net

By analogy, the 3-nitrophenyl group in 3-Nitrophenyl ethyl(methyl)carbamate could serve as a hypoxia-sensitive trigger. If this carbamate were linked to a therapeutic agent (an alcohol or phenol), its selective reduction in a tumor environment could, in principle, trigger the release of the active drug. Carbamates are frequently used as linkers in prodrug design to enhance stability, and the incorporation of a nitroaromatic trigger offers a pathway for targeted drug release. nih.govnih.govnih.gov

Contribution to Synthetic Methodologies for Biologically Relevant Scaffolds

The synthetic utility of 3-Nitrophenyl ethyl(methyl)carbamate and related nitrophenyl carbamates extends to the generation of various biologically relevant scaffolds. researchgate.netresearchgate.netresearchgate.net The core reactivity—using the nitrophenyl carbamate as a carbamoylating agent—is a transferable methodology.

The synthesis of rivastigmine is the most direct example. jocpr.com However, the underlying synthetic steps are applicable to a broader range of targets. The formation of a carbamate linkage is a common feature in many bioactive molecules and drugs. nih.govacs.org The methodology involving the reaction of a phenol with an activated carbamoylating agent, or the reaction of an activated nitrophenyl carbonate with an amine, provides a reliable route to these structures. nih.govepa.gov For example, a general method for preparing ureas involves the sequential addition of amines to bis(o-nitrophenyl) carbonate, where a nitrophenyl carbamate is formed as an intermediate. researchgate.net Similarly, p-nitrophenyl carbonates are used to synthesize carbamate-linked amino acid prodrugs. researchgate.net

While specific examples of using 3-Nitrophenyl ethyl(methyl)carbamate to synthesize scaffolds other than rivastigmine analogs are not abundant in the literature, its role as an intermediate establishes a proof-of-concept for its utility in methodologies aimed at constructing molecules containing the ethyl(methyl)carbamoyl-phenyl substructure, which could be part of other biologically active frameworks.

Environmental Fate Studies of Carbamate Compounds Excluding Toxicological Aspects

Abiotic Degradation Pathways

The transformation of 3-Nitrophenyl ethyl(methyl)carbamate in the environment, independent of biological activity, is primarily governed by hydrolysis and photolysis. These processes are critical in determining the compound's persistence and ultimate fate.

Hydrolysis under Varied Environmental Conditions (e.g., pH Dependence)

Hydrolysis is a key abiotic degradation pathway for carbamate (B1207046) pesticides. who.int The rate of this chemical breakdown is significantly influenced by the pH of the surrounding medium. researchgate.net Generally, carbamates exhibit greater stability in acidic to neutral conditions and undergo accelerated hydrolysis in alkaline environments. researchgate.netresearchgate.net

The hydrolysis of carbamates can proceed through different mechanisms depending on the substitution at the nitrogen atom. For N,N-disubstituted carbamates like 3-Nitrophenyl ethyl(methyl)carbamate, the hydrolysis in alkaline conditions is thought to occur via a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. acs.org This is in contrast to N-monosubstituted carbamates, which can undergo a faster elimination-addition mechanism. acs.org

pH-Dependent Hydrolysis of a Model Nitrophenyl Carbamate

Relative initial rates of hydrolysis of 4-nitrophenyl benzylcarbamate at various pH levels, indicating increased degradation in basic conditions. Data is inferred from studies on similar compounds. emerginginvestigators.org

| pH | Relative Initial Rate of Hydrolysis (Absorbance at 413 nm after 10 min) |

|---|---|

| 1 | ~0.0 |

| 3 | ~0.0 |

| 7 | ~0.05 |

| 8 | ~0.1 |

| 9 | ~0.2 |

| 10 | ~0.4 |

| 11 | ~0.7 |

| 12 | ~1.0 |

| 13 | >1.0 (approaching maximum) |

| 14 | Maximum rate |

Photolytic Degradation Processes

Photolysis, or the degradation of a chemical by light, represents another significant abiotic pathway for the dissipation of aromatic carbamates. who.intresearchgate.net The presence of a nitro-aromatic group in 3-Nitrophenyl ethyl(methyl)carbamate suggests a susceptibility to photodegradation. The light absorption characteristics of carbamates contribute to their decomposition under aqueous conditions. who.int

The direct photodegradation of aromatic carbamates can be influenced by the solvent environment. nih.gov For some aromatic carbamates, the quantum yields of photodegradation are higher in non-aqueous solutions compared to water, which has implications for their persistence on surfaces like plant leaves versus in aquatic systems. nih.gov The primary mechanism often involves the formation of radical cations and phenoxyl radicals following light absorption. nih.gov

Specific photolysis products of aromatic carbamates can include hydroxylated derivatives and products resulting from the cleavage of the carbamate bond. ucanr.edu While specific quantum yields for 3-Nitrophenyl ethyl(methyl)carbamate are not documented, studies on other nitrophenyl-containing compounds indicate that they can be photolyzed with good efficiency by near-UV light. researchgate.net

Biotic Degradation Pathways

The breakdown of 3-Nitrophenyl ethyl(methyl)carbamate by living organisms, particularly microorganisms, is a crucial process in its environmental detoxification.

Mechanisms of Microbial Degradation in Environmental Matrices

Microbial degradation is a primary route for the removal of carbamate pesticides from soil and water. nih.govfrontiersin.org A wide variety of bacteria and fungi have been identified that can degrade various carbamates. researchgate.netnih.gov The initial and most critical step in the microbial degradation of many carbamates is the enzymatic hydrolysis of the ester or amide linkage. nih.govbohrium.com This initial cleavage is often catalyzed by carbamate hydrolase or carboxylesterase enzymes. bohrium.comnih.gov

For aromatic carbamates, this hydrolysis typically yields the corresponding phenol (B47542) and the carbamic acid moiety, which is unstable and further breaks down to an amine and carbon dioxide. nih.gov In the case of 3-Nitrophenyl ethyl(methyl)carbamate, this would likely result in the formation of 3-nitrophenol (B1666305) and ethyl(methyl)amine. The resulting 3-nitrophenol can then be further metabolized by microorganisms. nih.gov

Some microorganisms are capable of utilizing carbamates as a sole source of carbon and nitrogen for their growth. nih.govresearchgate.net The degradation can also occur through co-metabolism, where the microorganism transforms the carbamate without using it as a primary energy source. researchgate.net

Microorganisms Capable of Degrading Carbamate Pesticides

A selection of microbial genera known to degrade various carbamate pesticides. The specific capability to degrade 3-Nitrophenyl ethyl(methyl)carbamate may vary.

| Microbial Genus | Carbamate(s) Degraded (Examples) | Reference |

|---|---|---|

| Pseudomonas | Carbofuran, Carbaryl, Oxamyl | nih.gov |

| Bacillus | Carbaryl | researchgate.net |

| Arthrobacter | Carbofuran | nih.gov |

| Sphingomonas | Carbofuran | nih.govfrontiersin.org |

| Ochrobactrum | Phenmedipham | who.int |

| Mucor | Carbofuran | researchgate.net |

| Trichoderma | Various carbamates | researchgate.net |

Factors Influencing Biodegradation Rates and Efficiency

The rate and efficiency of microbial degradation of carbamates are influenced by a multitude of environmental factors. These include soil type, moisture content, pH, temperature, and the availability of nutrients. who.intresearchgate.net

Generally, conditions that are favorable for microbial growth and activity also promote the degradation of carbamates. who.int For instance, the degradation rate of several carbamate pesticides has been shown to increase with rising temperature and moisture content. researchgate.net The pH of the soil can also play a significant role, with degradation often being more rapid in alkaline conditions, which can be attributed to both increased chemical hydrolysis and potentially enhanced microbial activity. researchgate.net The presence of organic matter in the soil can also impact biodegradation rates, sometimes showing an inverse correlation where higher organic matter content leads to slower degradation due to increased sorption and reduced bioavailability. researchgate.net

Environmental Persistence and Mobility in Diverse Media

The mobility of a pesticide in soil, which determines its potential to leach into groundwater, is largely governed by its sorption to soil particles. nih.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this mobility. chemsafetypro.com A higher Koc value indicates stronger sorption to soil and lower mobility. chemsafetypro.com The sorption of carbamates is often positively correlated with the organic matter content of the soil. researchgate.net Therefore, in soils with higher organic content, 3-Nitrophenyl ethyl(methyl)carbamate would be expected to be less mobile. researchgate.net The mobility of carbamates can also be influenced by soil pH. researchgate.net

Factors Influencing the Environmental Mobility of Carbamates

Key soil and compound properties affecting the movement of carbamate pesticides in the environment.

| Factor | Influence on Mobility | Reference |

|---|---|---|

| Soil Organic Matter | Higher organic matter generally decreases mobility due to increased sorption. | researchgate.netnih.gov |

| Soil pH | Can influence sorption and degradation rates, thereby affecting mobility. | researchgate.netresearchgate.net |

| Water Solubility | Higher water solubility can lead to increased mobility and leaching potential. | nih.govucanr.edu |

| Soil Type (Clay Content) | Clay minerals can contribute to sorption, reducing mobility. | acs.org |

Q & A

Q. What are the recommended synthetic routes for 3-nitrophenyl ethyl(methyl)carbamate?

The synthesis of carbamate derivatives typically involves reacting substituted phenyl groups with carbamoyl chlorides or via nucleophilic substitution. For example, tert-butyl carbamate analogs are synthesized using Boc-protected intermediates and coupling reactions with nitrophenyl derivatives . Specific to 3-nitrophenyl ethyl(methyl)carbamate, methodologies may involve reacting 3-nitrophenol with ethyl(methyl)carbamoyl chloride under controlled pH and temperature to optimize yield. Purification via column chromatography and validation by melting point analysis are critical steps .

Q. How can structural characterization of 3-nitrophenyl ethyl(methyl)carbamate be performed?

Key techniques include: